molecular formula C17H17N3O4S B2571122 Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate CAS No. 939892-14-5

Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B2571122
CAS No.: 939892-14-5
M. Wt: 359.4
InChI Key: WRAQKILEPFQNCC-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, this compound serves as a crucial building block. For instance, its reactivity with different reagents can lead to the formation of complex molecules with potential applications in creating new materials or pharmaceuticals. The study on "Methyl-3-aminothiophene-2-carboxylate" by Tao et al. (2020) highlights its role as a key intermediate in organic synthesis, demonstrating its importance in the development of novel compounds with potential applications in various fields such as medicine, dyes, and pesticides (Tao et al., 2020).

Pharmacological and Biological Research

The structural complexity of "Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate" allows it to interact with biological systems in unique ways, making it a valuable tool in pharmacological research. For example, compounds derived from it may exhibit biological activities that can be harnessed for therapeutic purposes. Studies like that of Basu Baul et al. (2009), which discusses the synthesis and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes, illustrate the potential medicinal applications of derivatives of this compound (Basu Baul et al., 2009).

Chemical Modification and Derivative Synthesis

The versatility of "this compound" extends to its ability to undergo various chemical modifications, leading to a wide array of derivatives with enhanced or novel properties. This adaptability is crucial for the development of new chemical entities with improved performance in their respective applications. Research on the nitration of methyl-3-hydroxy- and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and the subsequent chemistry of the products, by Barker et al. (2001), provides insight into how modifications of this compound can lead to new materials with potentially valuable properties (Barker et al., 2001).

Mechanism of Action

Properties

IUPAC Name

methyl 5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-7-10(17(23)24-2)16(25-9)20-14(21)8-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-7,13,18H,8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAQKILEPFQNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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